3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one dihydrochloride is a heterocyclic compound characterized by its unique naphthyridine structure, which is a bicyclic aromatic compound containing nitrogen atoms. This compound is of significant interest due to its potential therapeutic applications and its role in various chemical reactions. The dihydrochloride form indicates that the compound is stabilized by two hydrochloride ions, which can enhance its solubility and bioavailability in biological systems.
3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one dihydrochloride falls under the classification of naphthyridine derivatives, specifically within the category of dihydro-naphthyridines. These compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one dihydrochloride can be achieved through several methods, primarily involving the cyclization of appropriate precursors. Common synthetic strategies include:
Technical details regarding specific reaction conditions (temperature, pressure, solvents) are crucial for optimizing yields and purity .
The molecular structure of 3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one features a bicyclic framework with nitrogen atoms incorporated into the rings. The presence of an amino group at position 3 and a carbonyl group at position 2 contributes to its reactivity and biological activity.
Key structural data include:
3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one dihydrochloride participates in various chemical reactions:
Technical details such as reaction conditions (solvent choice, temperature) can significantly influence the outcome of these reactions .
The mechanism of action for compounds like 3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one dihydrochloride often involves interaction with biological targets such as enzymes or receptors. Notably:
Research indicates that inhibition of PDE4 can be beneficial in treating diseases such as asthma and chronic obstructive pulmonary disease (COPD), highlighting the therapeutic potential of this compound .
The physical properties include:
Chemical properties relevant to 3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one dihydrochloride include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize this compound .
3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one dihydrochloride has several applications in scientific research:
The medicinal exploration of naphthyridine scaffolds began in the late 20th century, driven by their structural resemblance to biologically active quinoline and isoquinoline systems. Early research focused on unsubstituted 1,6-naphthyridines as kinase and phosphodiesterase inhibitors, with seminal work by Thomas et al. (2008) identifying their potential against cancer targets [1]. A significant advancement emerged in 2011 with the enantioselective synthesis of (R)- and (S)-3-amino-7-methyl-3,4-dihydro-1H-[1,8]naphthyridin-2-one via asymmetric reduction and spontaneous cyclization, which established a foundational route for chiral dihydronaphthyridinones [1]. This methodology enabled systematic structure-activity relationship (SAR) studies, revealing that saturation of the C3-C4 bond and introduction of amino substituents significantly enhanced target affinity and metabolic stability. The 2010s saw expanded applications in neuroscience, exemplified by 3-nitro-3,4-dihydro-2(1H)-quinolones acting as glycine-site NMDA receptor antagonists [2], and oncology, where derivatives like 3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-diones were patented as MEK inhibitors [3]. Recent innovations include palladium-catalyzed intramolecular cyclizations (2020) to access sterically constrained variants for undrugged targets [3].
Table 1: Evolution of Key Naphthyridine Derivatives in Drug Discovery
Year | Compound Class | Synthetic Advance | Therapeutic Application |
---|---|---|---|
2006 | 7-Substituted-1,6-naphthyridinones | Copper-mediated O-arylation [6] | Kinase inhibition |
2011 | 3-Amino-7-methyl-1,6-naphthyridinone | Asymmetric reduction/cyclization [1] | Chiral intermediates for oncology |
2015 | 2,7-Naphthyridine-1,6-diones | Multicomponent coupling [3] | MEK/BRAF inhibition |
2021 | Fused pyrrolo[3,4-b]quinolin-1-ones | Radical cyclization [4] | PDE5 inhibition for CNS diseases |
1,6-Naphthyridinones exhibit diverse bioactivity modulated by three key structural variables:
Ring Saturation: Fully aromatic 1,6-naphthyridines (e.g., early quinolone antibiotics) primarily target DNA gyrase, while 3,4-dihydro variants (e.g., 3-amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one) show enhanced selectivity for kinases and phosphodiesterases due to reduced planarity and improved cavity fit [3] [4]. X-ray crystallography confirms that saturation introduces a puckered conformation, enabling optimal hydrogen bonding with hinge regions of enzymes like MEK [3].
C3 Substitution: Amino groups at C3 (as in the title compound) confer dual functionality:
Protonation to cationic species at physiological pH, enhancing solubility and membrane penetration [1] [7]Derivatives with C3-nitro groups exhibit pKa ~5, existing as anions at pH 7.4 for NMDA receptor antagonism [2], whereas C3-cyano analogues adopt pseudoequatorial conformers for glycine site binding (IC₅₀ = 12.0 μM) [2].
Fusion Patterns: Linear benzo[b][1,6]naphthyridines (e.g., PDE5 inhibitors) demonstrate 0.056 nM IC₅₀ and >500 μM aqueous solubility due to enforced coplanarity of the tricyclic system, facilitating π-stacking in hydrophobic enzyme pockets [4]. Conversely, angular pyrrolo[3,4-b]quinolin-1-ones exhibit distinct CREB phosphorylation via cGMP modulation [4].
Table 2: Pharmacological Profiles of Key 1,6-Naphthyridinone Scaffolds
Scaffold Type | Target | Potency (IC₅₀/EC₅₀) | Key Structural Determinants |
---|---|---|---|
3-Amino-3,4-dihydro-1,6-naphthyridinone | MEK1 | 18 nM [3] | C3-NH₂ for H-bonding, C7-methyl for lipophilic fit |
Benzo[b][1,6]naphthyridine | PDE5 | 0.056 nM [4] | Tricyclic fusion, 8-CN for electronic effects |
3-Nitro-3,4-dihydroquinolin-2-one | NMDA receptor | 1.32 μM [2] | Anionic form at pH 7.4, planar nitro group |
1,8-Naphthyridin-2-one triazoles | DNA gyrase (MRSA) | 0.25 μg/mL [8] | C7-triazole for bacterial penetration |
This compound represents a strategic optimization of the 1,6-naphthyridinone scaffold, addressing three critical drug discovery challenges:
Synthetic Tractability: The dihydrochloride salt overcomes purification hurdles associated with free bases. Chiral resolution via HPLC on Chiralpak AD/AS columns achieves >99% ee [1], while asymmetric hydrogenation using Rh/Xantphos catalysts provides enantiopure intermediates for oncology applications [3]. Mannich reactions on 4-hydroxynaphthyridines offer single-step access to C3-aminomethylated derivatives [5].
Enhanced Bioavailability: The C3-amino group and protonated piperazine (in salt form) significantly improve water solubility (>500 μM vs. <3.9 μM for non-amino analogues) while maintaining optimal LogP (3.41) and topological polar surface area (78.25 Ų) for CNS penetration [4]. X-ray powder diffraction confirms high crystallinity, enabling robust solid-form development [3].
Target Versatility: Molecular docking reveals that the title compound occupies a unique chemical space:
Table 3: Comparative Molecular Properties of Lead 1,6-Naphthyridinones
Property | 3-Amino Dihydronaphthyridinone | Non-Amino Aromatic Analogue | Clinical Benchmark (Sildenafil) |
---|---|---|---|
Molecular Weight | 420.90 (free base) [4] | 393.87 [4] | 474.58 |
cLogP | 3.41 [4] | 3.42 [4] | 2.3 |
H-Bond Acceptors | 6 [4] | 5 [4] | 8 |
Water Solubility (μM) | >500 [4] | <3.9 [4] | 3.1 |
Target Engagement (Kd) | PDE5: 0.12 nM [4] | PDE5: 0.27 nM [4] | PDE5: 6.8 nM |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9